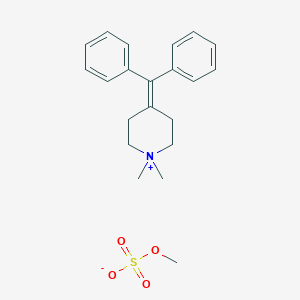
Fluphenazinsulfoxid
Übersicht
Beschreibung
Fluphenazine sulfoxide is a metabolite of fluphenazine, a phenothiazine derivative used primarily as an antipsychotic medication. Fluphenazine is known for its efficacy in managing chronic psychoses such as schizophrenia. The sulfoxide form is produced through the oxidation of fluphenazine and retains some of the pharmacological properties of the parent compound .
Wissenschaftliche Forschungsanwendungen
Fluphenazine sulfoxide has several scientific research applications:
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in comparison to fluphenazine.
Industry: Utilized in the development of analytical methods for quality control in pharmaceutical manufacturing.
Wirkmechanismus
Target of Action
Fluphenazine, the parent compound of Fluphenazine Sulfoxide, primarily targets the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in regulating a variety of physiological functions, including motor control, cognition, emotion, and endocrine regulation .
Mode of Action
Fluphenazine interacts with its targets by blocking the D1 and D2 receptors . This blockade depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
The sulfoxidation of Fluphenazine is a major metabolic pathway . This process implies that metabolic sites other than the gut wall are also involved in the metabolism of Fluphenazine . The sulfoxide metabolite of Fluphenazine is found in substantial levels in the plasma of patients treated with Fluphenazine .
Pharmacokinetics
The pharmacokinetic properties of Fluphenazine, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. For Fluphenazine, it has been reported that the bioavailability is 2.7% when administered orally . , but sulfoxidation is known to be an important pathway.
Result of Action
The molecular and cellular effects of Fluphenazine’s action primarily result from its interaction with dopaminergic receptors. By blocking these receptors, Fluphenazine alters the normal functioning of dopamine-regulated physiological processes. This can lead to changes in basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis
Action Environment
The action, efficacy, and stability of Fluphenazine Sulfoxide can be influenced by various environmental factors. It is known that the metabolism of Fluphenazine can be affected by factors such as smoking , which could potentially influence the action of Fluphenazine Sulfoxide as well.
Biochemische Analyse
Biochemical Properties
Fluphenazine Sulfoxide, like its parent compound Fluphenazine, is believed to interact with dopaminergic D1 and D2 receptors in the brain . It depresses the release of hypothalamic and hypophyseal hormones
Cellular Effects
Fluphenazine Sulfoxide is expected to have similar cellular effects as Fluphenazine. Fluphenazine affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain .
Molecular Mechanism
Fluphenazine, its parent compound, is known to block postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This suggests that Fluphenazine Sulfoxide may have similar molecular mechanisms.
Temporal Effects in Laboratory Settings
Studies on Fluphenazine have shown that it takes 3-6 months to establish a steady state of Fluphenazine with certain dosage regimens .
Dosage Effects in Animal Models
Fluphenazine has been shown to effectively attenuate mechanical allodynia in rat neuropathic pain models at doses that approximate those used in rodent models of psychosis .
Metabolic Pathways
It is known that Fluphenazine and its metabolites, including Fluphenazine Sulfoxide, were detected in tissues at higher levels than in plasma, and the levels increased with dose .
Transport and Distribution
Fluphenazine Sulfoxide, like Fluphenazine, is likely distributed within cells and tissues. Fluphenazine was found to be 10- to 27-fold higher in brain regions than in plasma . Fluphenazine Sulfoxide was the major metabolite in brain regions and accumulated in fat 43 to 75 times more than Fluphenazine .
Subcellular Localization
Given its lipophilic nature and its accumulation in fat , it is likely that it localizes to lipid-rich areas of the cell
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluphenazine sulfoxide can be synthesized by oxidizing fluphenazine dihydrochloride. One common method involves dissolving fluphenazine dihydrochloride in water and adding an oxidizing agent such as potassium hydrogen peroxomonosulfate (oxone). The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques .
Industrial Production Methods: Industrial production of fluphenazine sulfoxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Fluphenazine sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the sulfone form.
Reduction: The sulfoxide can be reduced back to the parent fluphenazine.
Substitution: The phenothiazine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium hydrogen peroxomonosulfate (oxone) is commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens can be used under acidic conditions.
Major Products:
Oxidation: Fluphenazine sulfone.
Reduction: Fluphenazine.
Substitution: Various substituted phenothiazine derivatives.
Vergleich Mit ähnlichen Verbindungen
Fluphenazine: The parent compound, used as an antipsychotic.
Fluphenazine decanoate: A long-acting injectable form.
Fluphenazine enantate: Another long-acting form.
Fluphenazine hydrochloride: The hydrochloride salt form used in oral and injectable formulations.
Uniqueness: Fluphenazine sulfoxide is unique due to its role as a metabolite, providing insights into the metabolic pathways and pharmacokinetics of fluphenazine. Its study helps in understanding the drug’s long-term effects and potential side effects.
Eigenschaften
IUPAC Name |
2-[4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)31(21)30)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPPOFUTIWYLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937326 | |
| Record name | 10-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1674-76-6 | |
| Record name | Fluphenazine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUPHENAZINE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V73CQS9VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride](/img/structure/B195869.png)










